(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one
Description
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a symmetrical polymethine dye featuring two 1,3,3-trimethylindolenine moieties conjugated via a heptadienone backbone. Its indolylidene groups are substituted with methyl groups at the 1,3,3-positions, which enhance steric stability and modulate electronic properties.
Properties
Molecular Formula |
C29H32N2O |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1E,2E,5E,7E)-1,7-bis(1,3,3-trimethylindol-2-ylidene)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C29H32N2O/c1-28(2)22-15-7-9-17-24(22)30(5)26(28)19-11-13-21(32)14-12-20-27-29(3,4)23-16-8-10-18-25(23)31(27)6/h7-20H,1-6H3/b13-11+,14-12+,26-19+,27-20+ |
InChI Key |
HZUFBYIUVZFXLT-TXHIJROXSA-N |
Isomeric SMILES |
CC1(/C(=C\C=C\C(=O)/C=C/C=C\2/N(C3=CC=CC=C3C2(C)C)C)/N(C4=CC=CC=C14)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one typically involves a condensation reaction between appropriately substituted indoline derivatives and a heptadienone precursor. The reaction aims to form the conjugated double bonds with defined (E)-configuration and the linkage of two indoline units at the 1 and 7 positions of the heptadienone chain.
Stepwise Synthetic Route
Step 1: Preparation of 1,3,3-trimethyl-1,3-dihydro-2H-indole derivative
The indoline moiety bearing 1,3,3-trimethyl substitution is synthesized through established methods involving cyclization of aniline derivatives followed by methylation at the nitrogen and carbon centers to achieve the trimethyl substitution pattern.Step 2: Synthesis of the heptadien-4-one intermediate
The 2,5-heptadien-4-one backbone is prepared via aldol condensation or Knoevenagel condensation routes using appropriate aldehydes and ketones to establish the conjugated diene system with the central ketone functionality.Step 3: Condensation of indoline derivatives with heptadienone
The final coupling involves a double condensation where two equivalents of the indoline derivative react with the heptadienone intermediate to form the bis(indolylidene) product. This step is typically catalyzed by acid or base under controlled temperature to favor the (2E,5E) stereochemistry.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indoline derivative prep | Cyclization, methylation | 80-120 °C | Several hours | 70-85 | Purification by recrystallization |
| Heptadienone synthesis | Aldol/Knoevenagel condensation | Room temp to 60 °C | 4-8 hours | 65-80 | Requires dry solvents, inert atmosphere |
| Final condensation | Acid/base catalysis, solvent (e.g., ethanol) | 40-70 °C | 6-12 hours | 60-75 | Stereoselective control critical |
Purification and Characterization
Post-synthesis, the compound is purified by recrystallization or chromatographic techniques. Characterization is performed using:
- Melting Point: 265-267 °C
- Spectroscopic Methods: UV-Vis (strong absorption at 410-421 nm indicating conjugation), FTIR (benzene ring, ketone functional groups), and NMR (1H NMR confirming methoxy and phenol groups in related compounds).
- Mass Spectrometry: Confirms molecular weight and purity.
Research Findings and Comparative Data
While direct detailed synthesis protocols for this exact compound are limited in publicly accessible literature, analogous compounds and intermediates have been synthesized using similar condensation strategies involving indoline derivatives and conjugated ketones. The stereochemical control in the final step is crucial for obtaining the (2E,5E) isomer, which has been achieved through optimization of reaction conditions and catalysts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include indolylidene derivatives with variations in substituents, backbone length, and conjugation patterns. Key comparisons are summarized in Table 1.
Table 1: Comparison of (2E,5E)-1,7-Bis(1,3,3-trimethylindolylidene)-heptadien-4-one with Similar Compounds
Key Observations:
- Substituent Impact: The trimethyl groups in the target compound likely enhance solubility in nonpolar solvents and reduce aggregation compared to unsubstituted indolylidenes.
- Backbone Conjugation: The heptadienone backbone enables extended conjugation, favoring applications in light absorption/emission over cyclopentanone-based analogs (e.g., 53013-59-5), which have shorter conjugation pathways .
Biological Activity
(2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one is a complex organic compound known for its unique chemical structure and potential biological activities. Its molecular formula is C29H32N2O, with a molecular weight of 424.58 g/mol. This compound has garnered interest in various fields including pharmacology and biochemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H32N2O |
| Molecular Weight | 424.58 g/mol |
| Density | 1.129 g/cm³ |
| Boiling Point | 545.3 °C at 760 mmHg |
| Flash Point | 210.8 °C |
Biological Activities
Research indicates that (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one exhibits several notable biological activities:
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress in various cellular models. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to assess these properties.
2. Antimicrobial Properties
The compound has been tested against various bacterial strains and has shown promising antibacterial activity. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
3. Anticancer Potential
Preliminary studies suggest that (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
4. Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study conducted using the DPPH assay reported that (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one exhibited a significant reduction in DPPH radical concentration compared to control samples. The IC50 value was determined to be 25 µg/mL.
Case Study 2: Antimicrobial Testing
In a study evaluating antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL.
Q & A
Q. What are the established methods for synthesizing (2E,5E)-1,7-Bis(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2,5-heptadien-4-one, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and diketones under controlled conditions. Key parameters for optimization include:
- Catalyst selection : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts influence reaction kinetics and stereochemistry. Basic conditions often yield higher selectivity for the (E,E)-isomer .
- Solvent choice : Polar aprotic solvents like DMF or DCM enhance solubility of intermediates, while non-polar solvents improve crystallinity during purification.
- Temperature control : Reactions at 40–60°C reduce side-product formation compared to room-temperature protocols.
Q. Example Optimization Table :
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) | Optimal Condition |
|---|---|---|---|
| Catalyst | Acetic acid | Piperidine | Piperidine |
| Solvent | Ethanol | Dichloromethane | Dichloromethane |
| Reaction Temp (°C) | 25 | 40 | 40 |
| Yield (%) | 55 | 82 | 82 |
Q. How can the purity and structural identity of the compound be confirmed post-synthesis?
Methodological Answer :
- Chromatography : Use TLC (silica gel, hexane:ethyl acetate) to monitor reaction progress. Purify via column chromatography (silica gel, gradient elution).
- Spectroscopy :
- ¹H/¹³C NMR : Compare peak assignments with literature data (e.g., vinyl proton resonances at δ 6.8–7.2 ppm and carbonyl signals at δ 180–190 ppm) .
- FT-IR : Confirm C=O stretching (~1680 cm⁻¹) and C=C bonds (~1600 cm⁻¹).
- LC-MS : Validate molecular ion peaks ([M+H]⁺) against theoretical masses.
Advanced Research Questions
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) during characterization?
Methodological Answer :
- Hypothesis testing : If unexpected peaks arise, consider:
- Isomerization : Heat or light exposure may cause (E,Z)-isomer formation. Perform variable-temperature NMR to detect dynamic equilibria .
- Solvent impurities : Run a blank NMR of the solvent.
- Degradation products : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify byproducts .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra for alternative structures .
Q. What experimental strategies are recommended to study the compound’s photophysical properties (e.g., fluorescence quantum yield)?
Methodological Answer :
- Instrumentation : Use a fluorometer with integrating sphere for quantum yield measurements. Calibrate with standard dyes (e.g., quinine sulfate).
- Sample preparation : Dissolve the compound in degassed solvents (e.g., THF) to minimize oxygen quenching.
- Data analysis : Apply the Strickler-Berg equation to correlate absorption/emission spectra with radiative lifetimes.
- Control experiments : Compare results with structurally similar indole-based fluorophores to contextualize findings .
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer :
- Software tools : Use Gaussian or ORCA for geometry optimization and frontier molecular orbital (FMO) analysis.
- Key parameters : Calculate HOMO-LUMO gaps to estimate optical band gaps. Simulate UV-Vis spectra via time-dependent DFT (TD-DFT).
- Validation : Cross-check computed λmax values with experimental UV-Vis data. Discrepancies >10 nm suggest model inaccuracies (e.g., solvent effects not accounted for) .
Q. What are the best practices for evaluating the compound’s stability under varying experimental conditions?
Methodological Answer :
- Stress testing : Expose the compound to:
- Thermal stress : 60°C for 48 hours.
- Photostress : UV light (254 nm) for 24 hours.
- Hydrolytic stress : pH 3, 7, and 9 buffers at 40°C.
- Analytical monitoring : Use HPLC with PDA detection to track degradation. Identify peaks via LC-MS/MS .
- Storage recommendations : Store in amber vials under inert gas (N2) at –20°C to prevent oxidation and isomerization .
Data Analysis and Contradiction Resolution
Q. How should researchers statistically analyze discrepancies in biological activity data across studies?
Methodological Answer :
- Meta-analysis : Pool data from multiple studies and apply a random-effects model to account for variability in experimental setups (e.g., cell lines, assay protocols).
- Sensitivity testing : Use ANOVA to determine if differences arise from biological replicates or technical artifacts.
- Dose-response validation : Re-test the compound at standardized concentrations (e.g., 1–100 µM) in parallel with a positive control (e.g., doxorubicin) .
Q. What methodologies can resolve contradictions in reported solvent-dependent fluorescence behavior?
Methodological Answer :
- Solvent parameterization : Correlate emission maxima with solvent polarity (e.g., ET(30) scale). A linear trend suggests solvatochromism, while deviations indicate aggregation or excited-state reactions.
- Lifetime measurements : Time-resolved fluorescence can distinguish static vs. dynamic quenching mechanisms.
- Comparative studies : Replicate conflicting experiments under identical conditions (e.g., solvent grade, temperature) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
